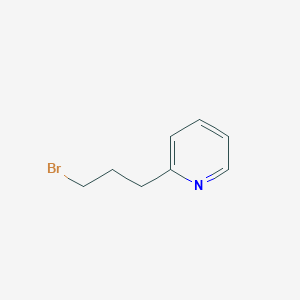

Pyridine, 2-(3-bromopropyl)-

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Materials Science

Pyridine and its derivatives are fundamental building blocks in a vast array of chemical applications. nih.govresearchgate.net Their unique heteroaromatic structure is a cornerstone in the synthesis of numerous organic molecules, including a wide range of pharmaceuticals and agrochemicals. researchgate.netnumberanalytics.com The pyridine ring is a key component in many biologically active compounds, contributing to the development of antibiotics, antivirals, and pesticides. numberanalytics.com

In the realm of materials science, pyridine derivatives are integral to the creation of functional materials such as conducting polymers and sensors. biosynce.com Their ability to act as ligands in the synthesis of metal nanoparticles further expands their utility in this field. numberanalytics.com The ongoing research into pyridine derivatives promises new applications in areas like energy storage and catalysis. numberanalytics.com

The broad utility of pyridine derivatives can be attributed to several key factors:

Versatile Reactivity: The pyridine ring can undergo a variety of chemical transformations, including acylation, alkylation, and oxidation reactions. biosynce.com

Solubility: Pyridine derivatives often exhibit favorable solubility properties, which is particularly advantageous in the development of pharmaceuticals. nih.gov

Pharmacological Activity: The presence of a pyridine scaffold can have a profound effect on the biological activity of a molecule. nih.gov

| Application Area | Examples of Pyridine Derivative Use |

| Organic Synthesis | Building blocks for pharmaceuticals and agrochemicals. researchgate.netnumberanalytics.com |

| Materials Science | Components of conducting polymers, sensors, and metal nanoparticles. numberanalytics.combiosynce.com |

| Catalysis | Ligands in organometallic compounds and asymmetric catalysis. nih.gov |

Overview of Halogenated Alkylpyridine Derivatives as Synthetic Intermediates

Halogenated alkylpyridines, a sub-class of pyridine derivatives, are particularly valuable as synthetic intermediates. The presence of a halogen atom on the alkyl side chain introduces a reactive site that can be readily modified through various nucleophilic substitution reactions. ontosight.ai This reactivity makes them crucial for the construction of more complex molecules.

The carbon-halogen bond in these compounds is a key feature, enabling a wide range of subsequent bond-forming reactions. chemrxiv.org This versatility is highly sought after in drug discovery and development, where the ability to diversify molecular structures is paramount for optimizing biological activity. chemrxiv.org

For instance, the bromine atom in Pyridine, 2-(3-bromopropyl)- serves as a leaving group, facilitating reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups at the end of the propyl chain, making it a versatile building block for synthesizing a diverse array of more complex pyridine-containing molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromopropyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGMBHOOSLOILA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyridine, 2 3 Bromopropyl and Analogues

Strategies for Carbon-Carbon Bond Formation at the Pyridine (B92270) 2-Position

Alkylation Approaches for 2-(3-bromopropyl)pyridine Scaffold Construction

Alkylation strategies are a direct method for forming the C-C bond at the 2-position of the pyridine ring. A common approach involves the deprotonation of the methyl group of 2-picoline (2-methylpyridine) to generate a nucleophilic picolyl anion, which can then react with a suitable electrophile.

The methyl group of 2-picoline is acidic (pKa ≈ 34) and can be deprotonated by strong bases like butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to form the corresponding 2-picolyllithium species. nih.govwikipedia.org This nucleophile can then undergo a substitution reaction with an appropriate three-carbon electrophile, such as 1,3-dibromopropane. The reaction proceeds via nucleophilic attack of the picolyl anion on one of the carbon atoms of 1,3-dibromopropane, displacing a bromide ion and forming the desired carbon skeleton.

Reaction Scheme:

Deprotonation: 2-Picoline is treated with n-BuLi in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to generate 2-picolyllithium. H₃CC₅H₄N + BuLi → LiH₂CC₅H₄N + BuH wikipedia.org

Alkylation: The resulting lithium salt is then reacted with an excess of 1,3-dibromopropane. One equivalent of the electrophile introduces the 3-bromopropyl chain. Using an excess of the dibromoalkane is crucial to minimize the competing dialkylation product. LiH₂CC₅H₄N + Br(CH₂)₃Br → C₅H₄N-CH₂(CH₂)₂Br + LiBr

This method provides a straightforward route to the 2-(3-bromopropyl)pyridine scaffold, leveraging the enhanced acidity of the 2-methyl group on the pyridine ring.

Cross-Coupling Strategies in Bromopropylpyridine Synthesis

Transition-metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for forming C(sp²)-C(sp³) bonds. Nickel-catalyzed cross-electrophile coupling, in particular, has emerged as an effective method for synthesizing 2-alkylated pyridines from readily available starting materials. nih.gov

This approach directly couples two different electrophiles, such as a 2-halopyridine and an alkyl halide, using a nickel catalyst and a stoichiometric reductant. For the synthesis of the 2-(3-bromopropyl)pyridine scaffold, a 2-chloropyridine can be coupled with 1,3-dibromopropane. The reaction typically employs a nickel(II) salt (e.g., NiBr₂·3H₂O), a ligand such as bathophenanthroline, and a metallic reductant like manganese powder (Mn⁰) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov

The key advantage of this method is its ability to couple two electrophilic partners, avoiding the need to pre-form and handle often unstable organometallic reagents. nih.gov The reaction demonstrates good functional group tolerance, making it suitable for constructing complex molecular architectures.

| Alkyl Bromide | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethyl 4-bromobutanoate | Ethyl 4-(pyridin-2-yl)butanoate | 75 | 4 |

| 1-Bromopentane | 2-Pentylpyridine | 72 | 16 |

| tert-Butyl (3-bromopropyl)carbamate | tert-Butyl (3-(pyridin-2-yl)propyl)carbamate | 62 | 16 |

Functionalization of the Pyridine Ring System

Achieving the desired substitution pattern on the pyridine ring requires methods that can selectively introduce the bromopropyl moiety at the C-2 position. This often involves activating the pyridine ring or using protecting groups to direct the reaction and prevent unwanted side reactions.

Site-Selective Introductions of the Bromopropyl Moiety

Directing functionalization to the C-2 position of an unsubstituted pyridine ring can be challenging. One effective strategy involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, making the C-2 and C-6 positions susceptible to nucleophilic attack. wikipedia.orgscripps.edu

A two-step process can be employed:

Nucleophilic Addition: Pyridine N-oxide is reacted with a Grignard reagent, such as 3-bromopropylmagnesium bromide. The Grignard reagent adds preferentially to the C-2 position.

Rearomatization/Deoxygenation: The resulting dihydropyridine intermediate is then treated with an acylating agent like acetic anhydride, which facilitates rearomatization and removal of the N-oxide group to yield the 2-substituted pyridine. organic-chemistry.org

This method provides high regioselectivity for the 2-position. By first forming the N-oxide, the electronic properties of the ring are altered, directing the incoming nucleophile to the desired carbon. wikipedia.org

Protecting Group Strategies for Pyridine Nitrogen during Alkylation

A significant challenge in the synthesis and handling of Pyridine, 2-(3-bromopropyl)- is the potential for intramolecular cyclization. The nucleophilic pyridine nitrogen can attack the electrophilic carbon bearing the bromine atom, leading to the formation of a quaternary cyclizinium bromide salt. This side reaction consumes the desired product and complicates purification.

To prevent this, the lone pair of the pyridine nitrogen must be masked with a protecting group. Borane (BH₃) has been shown to be an effective protecting group for this purpose. nih.gov The pyridine nitrogen coordinates with borane to form a stable pyridine-borane complex. This complexation renders the nitrogen non-nucleophilic, thereby preventing intramolecular cyclization.

The synthesis proceeds by first protecting the nitrogen of a precursor, such as 2-(3-hydroxypropyl)pyridine, with a borane source (e.g., BH₃·SMe₂). The hydroxyl group is then converted to a good leaving group, such as a bromide via reaction with thionyl bromide (SOBr₂). The alkylation step can then be performed without the risk of cyclization. The borane protecting group is robust but can be readily removed under acidic conditions after the desired synthetic transformations are complete. nih.govresearchgate.net

| Protecting Group | Protection Reagent | Key Advantage | Deprotection Condition | Reference |

|---|---|---|---|---|

| Borane | BH₃·SMe₂ or BH₃·THF | Effectively prevents intramolecular cyclization by rendering the nitrogen non-nucleophilic. | Acidic conditions (e.g., HCl in methanol) | nih.govresearchgate.net |

| N-Oxide | Peroxy acids (e.g., m-CPBA) | Activates the ring for C-2 functionalization and prevents N-alkylation. | Reducing agents (e.g., PCl₃, Zn dust) | wikipedia.org |

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of protocols that are not only efficient but also environmentally benign. In the context of synthesizing substituted pyridines, several advanced and "green" methodologies have been explored.

Green chemistry principles encourage the use of non-toxic catalysts, solvent-free conditions, and atom-economical reactions. Iron-catalyzed reactions, for instance, offer a more sustainable alternative to those using precious metals like palladium. Facile iron-catalyzed cyclizations have been developed for the synthesis of substituted pyridines in high yields without the need for additives. rsc.org

Furthermore, protocols that eliminate the need for a catalyst and base altogether represent a significant advancement. A direct C(sp³)–H allylic alkylation of 2-alkylpyridines has been demonstrated that proceeds simply by heating the substrates in a suitable solvent, avoiding waste from catalysts and bases. beilstein-journals.org Transition-metal-free methods, such as the DBU-promoted reaction of 2-allyl-2H-azirines to form pyridines, also contribute to greener synthetic routes by avoiding metal contaminants in the final product. organic-chemistry.org

Other green approaches include microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption, and the use of heterogeneous catalysts that can be easily recovered and reused. nih.govacs.org These strategies aim to reduce the environmental footprint of the synthesis of Pyridine, 2-(3-bromopropyl)- and its analogues by improving efficiency and minimizing waste.

Eco-Efficient Synthetic Routes for Pyridine Derivatives

Traditional methods for synthesizing pyridine derivatives often involve multi-step procedures with harsh conditions, hazardous reagents, and the generation of significant waste. nih.gov In contrast, modern eco-efficient or "green" synthetic strategies focus on minimizing waste, reducing energy consumption, and using less hazardous materials. chemistryviews.org Key approaches applicable to the synthesis of pyridine derivatives include multicomponent reactions (MCRs), the use of environmentally benign solvents or solvent-free conditions, and energy-efficient techniques like microwave irradiation. chemistryviews.orgacs.org

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a single product, incorporating most or all of the atoms from the starting materials. acs.org This approach is inherently atom-economical and reduces the need for intermediate separation and purification steps, thus saving time, energy, and solvents. nih.gov For instance, the synthesis of functionalized 2-hydroxypyridines has been achieved through a three-component condensation under solvent-free conditions, offering advantages such as short reaction times and high yields. mdpi.com While a specific MCR for Pyridine, 2-(3-bromopropyl)- is not prominently documented, the principles of MCRs can be applied to design novel, efficient syntheses for this and related compounds.

Solvent-Free and Alternative Solvent Conditions: A significant portion of chemical waste originates from volatile organic solvents. Consequently, conducting reactions under solvent-free conditions is a primary goal of green chemistry. mdpi.comrsc.org Several syntheses of pyridine derivatives have been successfully performed without solvents, often with thermal or microwave activation. rsc.orgwordpress.com For example, a catalyst- and solvent-free thermal multicomponent reaction has been developed for the synthesis of 2-pyridone derivatives. rsc.orgwordpress.com When a solvent is necessary, the use of greener alternatives like water or ethanol is preferred.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. rsc.org The direct interaction of microwaves with polar molecules results in rapid and uniform heating, which can accelerate reaction rates and minimize side-product formation. This technique has been successfully applied to the synthesis of a wide array of pyridine derivatives, demonstrating its potential for the efficient production of compounds like Pyridine, 2-(3-bromopropyl)-. rsc.orgacs.org For example, microwave-assisted N-alkylation of pyridines has been shown to produce excellent yields in significantly shorter reaction times compared to conventional heating. acs.org

The following table provides a conceptual comparison of these eco-efficient methodologies with a traditional synthetic approach for producing a generic 2-alkylpyridine.

| Methodology | Typical Conditions | Advantages | Disadvantages |

| Traditional Synthesis | Multi-step, organic solvents (e.g., THF, Toluene), conventional heating | Well-established procedures | High energy consumption, significant waste, use of hazardous solvents |

| Multicomponent Reaction | One-pot, often solvent-free or in a green solvent (e.g., ethanol) | High atom economy, reduced steps, time and energy efficient | Requires careful design of starting materials for specific products |

| Solvent-Free Synthesis | Neat reaction mixture, thermal or microwave heating | Eliminates solvent waste, simplified workup, often faster | Not suitable for all reaction types, potential for localized overheating |

| Microwave-Assisted | Polar solvents or solvent-free, sealed vessel | Drastically reduced reaction times, often higher yields, improved purity | Requires specialized equipment, potential for pressure build-up |

Atom Economy and E-factor Analysis in Relevant Syntheses

To quantitatively assess the "greenness" of a chemical process, metrics such as Atom Economy and the Environmental Factor (E-factor) are employed. sheldon.nlrsc.org

Atom Economy: Introduced by Barry Trost, atom economy is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. rsc.org It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy indicates a more efficient reaction with less waste generated in the form of byproducts. Addition and rearrangement reactions can achieve 100% atom economy, while substitution and elimination reactions are inherently less atom-economical. buecher.de For example, a quaternization reaction to form a pyridinium (B92312) salt, a potential step in some pyridine functionalizations, can exhibit 100% atom economy as all reactant atoms are incorporated into the product. researchgate.net

E-factor (Environmental Factor): Developed by Roger Sheldon, the E-factor provides a more practical measure of the waste produced in a chemical process. sheldon.nl It is calculated as:

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-factor considers not only byproducts but also solvent losses, unreacted starting materials, and reagents used in workup and purification. sheldon.nlyoutube.com An ideal E-factor is zero, meaning no waste is generated. sheldon.nl Different sectors of the chemical industry have varying typical E-factors, with the pharmaceutical industry historically having very high values due to complex, multi-step syntheses. mdpi.comresearchgate.net

The table below illustrates a hypothetical analysis of different synthetic routes to a 2-alkylpyridine, highlighting how green chemistry principles can lead to improved atom economy and a lower E-factor.

| Synthetic Route | Reaction Type | Theoretical Atom Economy (%) | Key Waste Products | Probable E-factor Range |

| Route A: Traditional | Grignard reaction with a halopyridine followed by alkylation | ~50-70% | Magnesium salts, unreacted starting materials, solvent from workup | 25-100+ |

| Route B: Minisci Reaction | Radical alkylation | Variable, depends on oxidant and acid | Oxidant byproducts, acid waste, solvent | 10-50 |

| Route C: MCR | One-pot condensation/cyclization | >80% | Water, small molecule byproducts (e.g., ethanol) | 5-20 |

| Route D: Solvent-Free | Direct alkylation under neat conditions | >90% | Minimal byproducts, catalyst (if used and not recycled) | <10 |

By prioritizing synthetic strategies with high atom economy and designing processes that minimize waste streams, the synthesis of Pyridine, 2-(3-bromopropyl)- and its analogues can be made significantly more sustainable, aligning with the core principles of green chemistry.

Reactivity and Chemical Transformations of Pyridine, 2 3 Bromopropyl

Reactions Involving the Terminal Bromine Functionality

The carbon-bromine bond in the bromopropyl side chain is the principal site for transformations involving this part of the molecule. The electron-withdrawing nature of the bromine atom renders the adjacent carbon electrophilic and susceptible to attack by various nucleophiles.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The terminal bromine atom of 2-(3-bromopropyl)pyridine readily participates in nucleophilic substitution reactions. These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. This pathway is favored due to the primary nature of the alkyl halide.

A notable application of this reactivity is in the synthesis of 2-(3'-substituted-2'-hydroxypropylamino)pyridines. In these syntheses, various amines act as nucleophiles, displacing the bromide to form a new carbon-nitrogen bond. For instance, reactions with dimethylamine, diethylamine, and piperidine (B6355638) have been reported to yield the corresponding tertiary amine products. nih.gov Similarly, reaction with 4-nitrophenylamine has been used to synthesize 2-[3'-(4''-nitrophenylamino)-2'-hydroxypropylamino]pyridine. nih.gov

The following table summarizes representative nucleophilic substitution reactions of 2-(3-bromopropyl)pyridine with various amine nucleophiles.

| Nucleophile | Product |

| Dimethylamine | 2-(3'-Dimethylamino-2'-hydroxypropylamino)pyridine |

| Diethylamine | 2-(3'-Diethylamino-2'-hydroxypropylamino)pyridine |

| Piperidine | 2-(3'-piperidino-2'-hydroxypropylamino)pyridine |

| 4-Nitrophenylamine | 2-[3'-(4''-nitrophenylamino)-2'-hydroxypropylamino]pyridine |

These reactions are fundamental in building more complex molecular architectures, often serving as key steps in the synthesis of pharmacologically active compounds. nih.gov The efficiency of these SN2 reactions can be influenced by the choice of solvent and reaction conditions. Polar aprotic solvents are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

Radical-Mediated Transformations and Cyclizations

The carbon-bromine bond in 2-(3-bromopropyl)pyridine can also undergo homolytic cleavage to generate a radical intermediate. This reactivity is exploited in radical-mediated transformations and cyclizations. These reactions are typically initiated by a radical initiator, such as AIBN (2,2'-azobis(2-methylpropionitrile)), and a reducing agent, like tributyltin hydride (Bu3SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS). semanticscholar.orgnih.gov

Radical cyclization offers a powerful method for the construction of new heterocyclic ring systems. For example, intramolecular radical cyclization of appropriately substituted derivatives of 2-(3-bromopropyl)pyridine can lead to the formation of fused bicyclic or polycyclic structures containing the pyridine (B92270) ring. nih.gov While specific examples detailing the radical cyclization of the parent 2-(3-bromopropyl)pyridine are not prevalent in the provided search results, the general principle is well-established for similar bromoalkyl-substituted aromatic and heteroaromatic systems. semanticscholar.orgnih.govclockss.orgresearchgate.net These reactions proceed via an initial radical formation at the brominated carbon, followed by an intramolecular attack of this radical onto an accessible position of the pyridine ring or a substituent on the ring.

Formation of Organometallic Reagents from the Bromopropyl Group

The terminal bromine atom allows for the formation of organometallic reagents, most notably Grignard reagents. libretexts.orglibretexts.orgmsu.edumt.com This is achieved by reacting 2-(3-bromopropyl)pyridine with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orglibretexts.org The resulting organomagnesium compound, 2-(3-magnesiobromopropyl)pyridine, effectively contains a nucleophilic carbon atom, reversing the polarity of the original carbon-bromine bond.

The formation of the Grignard reagent is represented by the following general equation: Py-CH2CH2CH2Br + Mg → Py-CH2CH2CH2MgBr

These Grignard reagents are potent nucleophiles and can react with a wide array of electrophiles. For instance, they can be used in reactions with aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds, leading to alcohols, ketones, and carboxylic acids, respectively. libretexts.orgorganic-chemistry.org However, the stability of Grignard reagents derived from γ-bromopropyl ethers can be an issue, as they have been shown to be unstable. acs.org It is important to consider the potential for intramolecular reactions or rearrangements, especially given the presence of the pyridine nitrogen.

While less common for this specific substrate, organolithium reagents could also be prepared through reaction with lithium metal. libretexts.orglibretexts.org These reagents are generally more reactive than their Grignard counterparts.

Transformations Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, enabling a variety of chemical transformations.

N-Alkylation and Quaternization Reactions

The pyridine nitrogen can act as a nucleophile and attack alkylating agents, leading to the formation of pyridinium (B92312) salts. This process is known as N-alkylation or quaternization. researchgate.netsemanticscholar.org In the case of 2-(3-bromopropyl)pyridine, an interesting possibility arises for an intramolecular N-alkylation reaction, where the nitrogen atom attacks the electrophilic carbon of the bromopropyl chain. This intramolecular cyclization would lead to the formation of a fused bicyclic pyridinium salt.

Studies on similar N-(ω-bromoalkyl)pyridinium bromides have shown that the propensity for intramolecular substitution is dependent on the length of the alkyl chain. oup.com For a three-carbon chain (n=3), as in 2-(3-bromopropyl)pyridine, intramolecular cyclization to form a six-membered ring is a feasible process. oup.comacs.org

Intermolecular N-alkylation is also possible. For instance, in the synthesis of bicationic dyes, the nitrogen of a substituted pyridine can be quaternized with a dibromoalkane, and the resulting bromopropylpyridinium salt can then be used to alkylate another heterocyclic base like 2-methylbenzothiazole. nih.gov This highlights the ability of the pyridine nitrogen in similar structures to participate in quaternization reactions. The efficiency of these reactions can be enhanced using microwave irradiation, which often leads to shorter reaction times and improved yields compared to conventional heating. researchgate.netsemanticscholar.org

Coordination Chemistry and Ligand Derivatization

The pyridine nitrogen atom, with its available lone pair of electrons, can coordinate to metal ions, making 2-(3-bromopropyl)pyridine and its derivatives potential ligands in coordination chemistry. mdpi.comacs.org The pyridine motif is a common component in various multidentate ligands used to form stable complexes with a wide range of transition metals. mdpi.com

While 2-(3-bromopropyl)pyridine itself is a monodentate ligand through its nitrogen atom, the bromopropyl chain offers a reactive handle for further derivatization to create more complex, multidentate ligands. For example, the terminal bromine can be substituted with other coordinating groups, such as other heterocycles (e.g., pyrazoles, imidazoles) or functional groups containing oxygen, sulfur, or phosphorus donor atoms. uni-muenchen.deresearchgate.net This allows for the synthesis of custom-designed ligands with specific coordination properties tailored for particular metal ions or catalytic applications.

The coordination of the pyridine nitrogen to a metal center can also influence the reactivity of the rest of the molecule. For instance, coordination could alter the electronic properties of the pyridine ring or sterically hinder certain reaction pathways. The resulting metal complexes can exhibit interesting photophysical properties, such as luminescence, which can be tuned by modifying the ligand structure. acs.org

Reactivity of the Pyridine Aromatic Ring System

The chemical behavior of Pyridine, 2-(3-bromopropyl)- is dictated by two main structural features: the reactive 3-bromopropyl side chain and the pyridine aromatic ring. The pyridine ring, while aromatic, exhibits distinct reactivity compared to its carbocyclic analog, benzene. The presence of the electronegative nitrogen atom significantly influences the electron density distribution within the ring, making it electron-deficient. uoanbar.edu.iqimperial.ac.uk This inherent electronic property renders the pyridine ring less susceptible to electrophilic attack and more prone to nucleophilic substitution, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. uoanbar.edu.iqstackexchange.comechemi.com The 2-(3-bromopropyl) substituent, being an alkyl group, introduces a mild electron-donating inductive effect, which can modulate the reactivity of the ring system in various chemical transformations.

Electrophilic and Nucleophilic Aromatic Substitutions on Substituted Pyridines

Electrophilic Aromatic Substitution (SEAr)

The pyridine ring is markedly unreactive towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iqwikipedia.org This reduced reactivity is a consequence of the nitrogen atom's high electronegativity, which deactivates the ring towards attack by electrophiles. uoanbar.edu.iq Furthermore, the reaction conditions for many electrophilic substitutions involve strong acids (e.g., nitration, sulfonation), which protonate the basic nitrogen atom. This forms a pyridinium ion, further intensifying the deactivation of the ring. wikipedia.orggcwgandhinagar.com Consequently, forcing conditions are typically required for electrophilic substitution to occur, and the reaction is often non-selective or provides low yields. uoanbar.edu.iqslideshare.net

For a 2-substituted pyridine like Pyridine, 2-(3-bromopropyl)-, the directing effects are twofold. The ring nitrogen strongly directs incoming electrophiles to the C3 and C5 positions. libretexts.org The 2-alkyl group, being weakly electron-donating, also directs towards the ortho and para positions (C3 and C5). Thus, electrophilic attack, if successful, would be expected to occur predominantly at the C3 or C5 position. However, direct electrophilic substitution on the pyridine ring of simple alkylpyridines remains a challenging and rarely employed transformation. gcwgandhinagar.com A more viable strategy to achieve such substitutions often involves the prior conversion of the pyridine to a pyridine N-oxide, which is more reactive towards electrophiles. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr)

In stark contrast to its inertness towards electrophiles, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution (SNAr). abertay.ac.uk This reaction is particularly facile at the C2, C4, and C6 positions, as the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively stabilized by delocalization onto the electronegative nitrogen atom. stackexchange.comechemi.com

While Pyridine, 2-(3-bromopropyl)- does not possess a leaving group directly on the aromatic ring, the principles of SNAr are crucial for understanding the reactivity of related pyridine derivatives, such as halopyridines. For instance, the reaction of 2-halopyridines with various nucleophiles is a cornerstone of pyridine chemistry. nih.govsci-hub.se The reactivity of the leaving group generally follows the trend I > Br > Cl > F, though this can be altered by specific reaction conditions. sci-hub.se The Chichibabin reaction, the amination of pyridine at the 2-position using sodium amide, is a classic example of nucleophilic substitution where a hydride ion is displaced. abertay.ac.uk

The table below summarizes typical SNAr reactions on 2-halopyridines, illustrating the range of nucleophiles that can be employed to functionalize the pyridine core at the C2 position.

| Halopyridine Reactant | Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | Sodium Methoxide (NaOMe) | 2-Methoxypyridine | Methanol (MeOH), heat | echemi.com |

| 2-Bromopyridine | Sodium Thiophenoxide (PhSNa) | 2-(Phenylthio)pyridine | HMPA, Microwave, ~100°C | sci-hub.se |

| 2-Fluoropyridine | Sodium Ethoxide (NaOEt) | 2-Ethoxypyridine | Ethanol (EtOH) | nih.gov |

| 2-Chloropyridine | Alkyl/Aryl Amines | 2-Aminopyridines | Elevated temperatures, sometimes with base | chemrxiv.org |

| Pyridine | Sodium Amide (NaNH2) | 2-Aminopyridine | Toluene, heat (Chichibabin Reaction) | abertay.ac.uk |

C-H Functionalization Strategies of Pyridine Derivatives

Modern synthetic chemistry has increasingly focused on C-H functionalization as a powerful and atom-economical tool for modifying complex molecules. beilstein-journals.org For pyridine derivatives, these strategies offer direct routes to elaborate the core structure without pre-functionalization. These methods can target either the C(sp²)-H bonds on the aromatic ring or the C(sp³)-H bonds on alkyl substituents.

Ring C(sp²)-H Functionalization

Direct functionalization of the C(sp²)-H bonds of the pyridine ring is typically achieved using transition-metal catalysis. beilstein-journals.org Due to the coordinating ability of the pyridine nitrogen, these reactions are often highly regioselective, favoring the ortho-C-H bonds at the C2 and C6 positions. Catalysts based on palladium, rhodium, cobalt, and rare earth metals have been successfully employed for various transformations, including alkylation, arylation, and amination. beilstein-journals.orgresearchgate.net For a substrate like Pyridine, 2-(3-bromopropyl)-, C(sp²)-H functionalization would be expected to occur at the C6 position, as the C2 position is already substituted.

Side-Chain C(sp³)-H Functionalization

The alkyl side chain of 2-alkylpyridines is also amenable to direct functionalization. The C-H bonds at the α-position (adjacent to the pyridine ring) are particularly activated due to the electronic influence of the heterocycle. A variety of methods have been developed for the allylation, arylation, and amination of these C(sp³)-H bonds.

For example, a catalyst-free C(sp³)–H allylic alkylation of 2-alkylpyridines with Morita–Baylis–Hillman (MBH) carbonates has been described. nih.gov This reaction is proposed to proceed through a tandem SN2' type nucleophilic substitution followed by an aza-Cope rearrangement. nih.gov Another strategy involves the use of an yttrium catalyst for the regioselective benzylic C–H alumination of 2-alkylpyridines, with the resulting organoaluminum species being trapped by various electrophiles. acs.org

The following table outlines selected C-H functionalization strategies applicable to 2-alkylpyridine derivatives.

| Substrate Type | Reaction Type | Key Reagents/Catalyst | Position Functionalized | Reference |

|---|---|---|---|---|

| Pyridine | ortho-Alkylation | NP1-Sc catalyst, Alkenes | C2-H (Ring) | beilstein-journals.org |

| Pyridine N-oxide | Oxidative Cross-Coupling | Pd(OAc)2, Ag2CO3, Heterocycles | C2-H (Ring) | beilstein-journals.org |

| 2-Alkylpyridine | C-H Allylic Alkylation | Morita–Baylis–Hillman (MBH) carbonates | α-C-H (Side Chain) | nih.gov |

| 2-Alkylpyridine | C-H Alumination/Arylation | Yttrium catalyst, AlMe3, then Pd-catalyst | α-C-H (Side Chain) | acs.org |

| 2-Alkylpyridine | C-H Amidation | Cp*Co(III) catalyst, Dioxazolones | α-C-H (Side Chain) | researchgate.net |

Mechanistic Studies and Reaction Pathway Elucidation

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species formed during reactions is fundamental to elucidating reaction mechanisms. In reactions involving halo-pyridines, the formation of pyridyl intermediates and the nature of the transition states are of key interest.

Studies on the adsorption and reaction of bromopyridines on metal surfaces, such as Cu(100), provide insights into the initial steps of bond activation. For instance, in analogous systems like 3-bromopyridine, the scission of the C-Br bond occurs on the copper surface at temperatures below 300 K, leading to the formation of a perpendicular 3-pyridyl intermediate. researchgate.net This surface-bound species is a critical intermediate that subsequently undergoes further reactions like hydrogenation or ring rupture at higher temperatures. researchgate.net A similar activation of the C-Br bond in "Pyridine, 2-(3-bromopropyl)-" is anticipated in related surface-catalyzed or solution-phase metal-mediated reactions, forming a 2-(3-pyridyl)propyl radical or organometallic intermediate.

Transition state theory (TST) provides a framework for understanding the energetics of these transformations. wikipedia.org The theory posits a quasi-equilibrium between reactants and an activated complex (the transition state) at the saddle point of a potential energy surface. wikipedia.org For reactions like nucleophilic substitution at the propyl chain, the transition state would involve the partial formation of a new bond with the incoming nucleophile and partial cleavage of the C-Br bond. In enzymatic reactions, the geometry and charge distribution of the transition state are crucial. For example, in many glycosidic bond cleavages, the transition state features a significant degree of sp2 character at the anomeric carbon, indicating a dissociative mechanism. nih.gov While not directly involving "Pyridine, 2-(3-bromopropyl)-", these principles are applicable to its reactions, where the transition state geometry and energy will dictate the reaction rate and outcome.

Investigation of Catalytic Cycles and Ligand Effects in Transformations

"Pyridine, 2-(3-bromopropyl)-" and its derivatives are often employed in transition-metal-catalyzed cross-coupling reactions. The pyridine (B92270) nitrogen can play a crucial role as a directing group, facilitating C-H activation or influencing the catalytic cycle.

A plausible catalytic cycle for a palladium-catalyzed C-H arylation, where a pyridine derivative acts as a directing group, involves several key steps. The cycle often begins with the coordination of the pyridine nitrogen to the metal center (e.g., Rh(I) or Pd(II)). chemsoc.org.cn This is followed by a reversible cyclometalation step, often assisted by a base, to form a metallacyclic intermediate. chemsoc.org.cn This intermediate then undergoes oxidative addition with a coupling partner (e.g., an aryl halide). Subsequent reductive elimination yields the final product and regenerates the active catalyst.

Ligands are known to have a profound effect on the efficiency and selectivity of these catalytic transformations. nih.gov In palladium-catalyzed cross-coupling reactions, the choice of ligand can influence the rate of both the desired coupling and undesired side reactions, such as homo-coupling of organosilicon reagents. nih.gov The steric and electronic properties of the ligands are critical. For example, in a Pd-catalyzed C(sp³)–H cross-coupling, increasing the steric bulk and electron-donating ability of pyridine-based ligands like 2,6-lutidine had a negative impact on the yield, while electron-deficient ligands like 2-trifluoromethylpyridine resulted in a complete loss of reactivity. nih.gov This demonstrates a delicate balance of electronic and steric factors required for an efficient catalytic cycle. Similarly, in nickel-catalyzed cross-electrophile coupling reactions, different ligands lead to varying reaction times and yields. nih.gov

The table below summarizes the effect of different ligands on the yield of a Pd-catalyzed C(sp³)–H cross-coupling reaction.

| Ligand | Yield (%) |

| 2-Picoline (L1) | 40 |

| 2,6-Lutidine (L2) | 28 |

| 2,6-Dimethoxypyridine (L3) | 13 |

| 2-Trifluoromethylpyridine (L4) | 0 |

| Quinoline-based ligand | >40 |

| Data sourced from a study on ligand-enabled cross-coupling of C(sp³)–H bonds with arylsilanes. nih.gov |

In the epoxidation of alkenes catalyzed by manganese(III) tetraarylporphyrins, pyridine derivatives can act as axial ligands that accelerate the rate-determining step by electron donation. ru.nl However, high concentrations of pyridine can retard the reaction by blocking both coordination sites of the catalyst. ru.nl

Stereochemical Aspects in Derived Synthetic Pathways

When "Pyridine, 2-(3-bromopropyl)-" or its derivatives are used in the synthesis of chiral molecules, controlling the stereochemistry is paramount. The pyridine moiety itself can be a key element in achieving high stereoselectivity.

In the synthesis of planar chiral ferrocenes, a pyridine group attached to the ferrocene (B1249389) core acts as an effective directing group in Rh(I)-catalyzed enantioselective C-H arylation. chemsoc.org.cn The use of chiral ligands in conjunction with the directing group allows for the formation of arylated products with excellent enantioselectivity (often >99% ee). chemsoc.org.cn

In reactions involving the propyl chain, the stereochemical outcome can be controlled through various strategies. For instance, the conversion of an alcohol to a good leaving group, such as a tosylate, using p-toluenesulfonyl chloride (TsCl) in pyridine typically proceeds with retention of stereochemistry at the carbon center. gauthmath.com Subsequent nucleophilic substitution by a bromide ion would then proceed with inversion of stereochemistry via an Sₙ2 mechanism.

Studies on the stereospecific rearrangement of diastereomerically enriched dimethyl tartrate (S)-bromoalkyl aryl acetals have shown that it is possible to synthesize (S)-arylcarboxylic acids. shu.ac.uk Furthermore, the reduction of an (S)-bromoalkyl aryl ketone with sodium borohydride (B1222165) can lead exclusively to the corresponding (S,S)-alkyl aryl bromohydrin, following the Felkin-Anh model for stereoselective nucleophilic addition to a carbonyl group. shu.ac.uk These examples highlight that synthetic pathways derived from bromoalkyl compounds can be designed to yield products with high stereochemical purity.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography of Pyridine (B92270), 2-(3-bromopropyl)- Derivatives and Co-crystals

While a crystal structure for Pyridine, 2-(3-bromopropyl)- itself is not publicly available, analysis of related 2-substituted pyridine derivatives and their co-crystals provides a robust framework for predicting its solid-state behavior. Co-crystals are multi-component crystalline materials where different molecules are held together by non-covalent interactions. The study of co-crystals of pyridine derivatives, for example with benzoic acids, is a significant area of research in crystal engineering.

The formation of such structures is often dictated by specific intermolecular synthons, which are reliable and predictable patterns of non-covalent interactions. For pyridine-containing molecules, a common and robust synthon is the hydrogen bond formed between the pyridine nitrogen and a hydrogen bond donor, such as a carboxylic acid. The geometry of these interactions, along with weaker forces like π-π stacking and halogen bonding, dictates the final crystal packing.

In a hypothetical co-crystal of Pyridine, 2-(3-bromopropyl)- with a substituted benzoic acid, one would expect to observe specific, measurable parameters. The table below presents representative crystallographic data for such a hypothetical co-crystal, based on typical values observed for similar structures in the Cambridge Structural Database.

Table 1: Representative Crystallographic Data for a Hypothetical Co-crystal of Pyridine, 2-(3-bromopropyl)-

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1365 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.55 |

| Hydrogen Bond (N···H-O) (Å) | 2.75 |

This data illustrates the kind of precise geometric information that can be obtained. The unit cell parameters (a, b, c, α, β, γ) define the fundamental repeating unit of the crystal, while the space group describes the symmetry elements within it. Key intermolecular distances, such as hydrogen bond lengths and π-π stacking distances, provide quantitative insight into the forces governing the supramolecular assembly.

Detailed Spectroscopic Analysis for Structural Conformation (e.g., Advanced NMR, Vibrational Spectroscopy)

While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques offer invaluable information about the structure and dynamics of molecules in solution and can also be applied to solids.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the connectivity and spatial arrangement of atoms in a molecule. For Pyridine, 2-(3-bromopropyl)-, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton (¹H) and carbon (¹³C) signals.

The chemical shifts of the pyridine ring protons and carbons are sensitive to the electronic environment and the nature of the substituent at the 2-position. The propyl chain introduces conformational flexibility, and the observed chemical shifts and coupling constants can provide insights into the preferred rotamers in solution. For instance, the coupling constants between the protons on the propyl chain can be used to infer the dihedral angles and thus the conformational preferences of the chain.

The table below provides predicted ¹H and ¹³C NMR chemical shifts for Pyridine, 2-(3-bromopropyl)-, based on known data for pyridine and its alkyl derivatives. researchgate.netpw.edu.plrsc.org

Table 2: Predicted NMR Chemical Shifts (in ppm) for Pyridine, 2-(3-bromopropyl)- in CDCl₃

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2 | - | 162.0 |

| Pyridine C3 | 7.20 | 121.5 |

| Pyridine C4 | 7.65 | 136.5 |

| Pyridine C5 | 7.15 | 123.0 |

| Pyridine C6 | 8.55 | 149.5 |

| Propyl Cα | 3.05 | 38.0 |

| Propyl Cβ | 2.20 | 32.5 |

Vibrational Spectroscopy (FTIR and Raman):

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. nih.govorientjchem.org The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For Pyridine, 2-(3-bromopropyl)-, the vibrational spectra would be dominated by the characteristic modes of the pyridine ring and the C-H and C-Br stretching and bending vibrations of the bromopropyl chain.

The in-plane and out-of-plane bending modes of the pyridine C-H bonds and the ring breathing modes are particularly sensitive to the substitution pattern. cdnsciencepub.comcdnsciencepub.com The C-Br stretching frequency is a key indicator of the presence of the bromo group. By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the observed vibrational bands can be achieved, further confirming the molecular structure.

The following table lists some of the expected characteristic vibrational frequencies for Pyridine, 2-(3-bromopropyl)-. researchgate.net

Table 3: Expected Characteristic Vibrational Frequencies (in cm⁻¹) for Pyridine, 2-(3-bromopropyl)-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Pyridine Ring C-H Stretching | 3000 - 3100 |

| Propyl Chain C-H Stretching | 2850 - 2960 |

| Pyridine Ring C=C and C=N Stretching | 1400 - 1600 |

| Propyl Chain CH₂ Bending | 1440 - 1480 |

| Pyridine Ring In-plane Bending | 1000 - 1200 |

| Pyridine Ring Out-of-plane Bending | 700 - 900 |

Intermolecular Interactions and Supramolecular Assembly of Pyridine, 2-(3-bromopropyl)- Analogues

The study of intermolecular interactions is central to supramolecular chemistry, which focuses on the assembly of molecules into larger, ordered structures. nih.gov Pyridine, 2-(3-bromopropyl)- possesses several features that can direct its self-assembly and the formation of more complex architectures with other molecules.

The nitrogen atom of the pyridine ring is a hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors. This is a primary interaction in the formation of co-crystals and other molecular assemblies.

The pyridine ring can also participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions, though weaker than hydrogen bonds, are crucial in stabilizing crystal structures and directing the alignment of molecules.

Furthermore, the bromine atom on the propyl chain can act as a halogen bond donor. A halogen bond is a non-covalent interaction between a halogen atom and a Lewis base. In the case of Pyridine, 2-(3-bromopropyl)-, the bromine atom could potentially form a halogen bond with the nitrogen atom of another pyridine ring or another Lewis basic site.

Theoretical and Computational Chemistry Approaches

Electronic Structure Calculations and Reactivity Prediction of Pyridine (B92270) Systems

The electronic structure of a molecule governs its chemical behavior. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in characterizing the electronic properties of pyridine systems. researchgate.netunjani.ac.id Methods like DFT with the B3LYP functional are widely employed to optimize molecular geometries and compute electronic parameters. researchgate.netderpharmachemica.comchemmethod.com

Calculations on substituted pyridines reveal how the substituent—in this case, the 3-bromopropyl group—influences the electron distribution within the pyridine ring. acs.orgresearchgate.net The nitrogen atom in the pyridine ring introduces a degree of electron deficiency, which affects its reactivity. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and electronic stability; a smaller gap often suggests higher reactivity. researchgate.net For instance, studies on related pyridine derivatives have shown that the introduction of substituents can alter this gap, thereby tuning the molecule's electronic properties and reactivity. researchgate.net

Furthermore, analyses such as Mulliken population analysis and Molecular Electrostatic Potential (MEP) maps help to visualize charge distribution and identify electrophilic and nucleophilic sites within the molecule. chemmethod.comresearchgate.net The MEP map can highlight the electron-rich region around the nitrogen atom and electron-deficient areas, predicting sites susceptible to electrophilic or nucleophilic attack.

| Calculated Property | Typical Method | Significance for Pyridine Systems |

| HOMO-LUMO Energy Gap | DFT (e.g., B3LYP/6-311G) | Indicates electronic stability and chemical reactivity. researchgate.net |

| Ionization Potential | DFT, HF, MP2 | Measures the energy required to remove an electron. researchgate.net |

| Electron Affinity | DFT, HF, MP2 | Measures the energy released when an electron is added. researchgate.net |

| Mulliken Charges | DFT, HF | Provides an estimation of the partial atomic charges. researchgate.net |

| Dipole Moment | DFT, HF | Indicates the overall polarity of the molecule. researchgate.net |

Conformational Analysis and Energetic Landscapes of the Bromopropyl Chain and Pyridine Ring

Computational methods can systematically explore the potential energy surface by varying key dihedral (torsion) angles. For Pyridine, 2-(3-bromopropyl)-, the crucial rotations are around the C-C bonds of the propyl chain. By calculating the energy for each conformation, an energetic landscape can be constructed, revealing the low-energy (and thus more populated) conformers.

While a specific conformational analysis for Pyridine, 2-(3-bromopropyl)- is not extensively reported, insights can be drawn from related structures. For example, X-ray crystal structure analysis of a macrocycle containing 2,6-bis[1-(3-bromopropyl)-1H-tetrazol-5-yl]pyridine revealed that both bromoalkyl arms lie on the same face of the pyridine ring. tudublin.ie This suggests that specific conformations can be favored due to intramolecular and intermolecular forces, such as π-π stacking interactions observed between neighboring molecules. tudublin.ie Computational studies on other flexible molecules with propyl chains have also demonstrated the importance of identifying low-energy conformations to understand biological activity and receptor binding. mdpi.com

| Dihedral Angle | Description | Impact on Conformation |

| N-C-C-C | Rotation of the propyl chain relative to the pyridine ring. | Determines the overall extension of the side chain from the ring. |

| C-C-C-Br | Rotation of the terminal bromo-methyl group. | Affects the accessibility and reactivity of the bromine atom. |

Elucidation of Reaction Mechanisms via Quantum Chemical Methods (e.g., DFT, TDDFT)

Quantum chemical methods are invaluable for mapping the detailed pathways of chemical reactions. unjani.ac.idchemrxiv.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a comprehensive reaction energy profile. This profile helps to determine the feasibility of a proposed mechanism and predict reaction kinetics and selectivity.

For instance, computational and experimental studies have been used to investigate the photoredox alkylation of halopyridines. nih.gov These studies support a mechanism that involves the selective single-electron reduction of the halopyridine to form a pyridyl radical. nih.gov This radical then undergoes an anti-Markovnikov addition to an alkene substrate. nih.gov DFT calculations can model these radical intermediates and the transition states for their subsequent reactions, providing crucial support for the proposed mechanistic pathway. nih.gov

Similarly, DFT has been used to study the 3-selective halogenation of pyridines that proceeds through Zincke imine intermediates. chemrxiv.org Computational analysis of the transition structures for chlorination and bromination helped to explain the observed regioselectivity of the reaction. chemrxiv.org These theoretical models allow for a step-by-step visualization of bond-breaking and bond-forming processes that are not directly observable through experiment.

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., UV/Vis, NMR Chemical Shifts)

A powerful application of computational chemistry is the prediction of spectroscopic properties, which serves as a crucial link between theoretical models and experimental reality. By calculating spectra for a proposed structure and comparing them to experimental data, one can confirm or revise the structural assignment.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.comnih.gov Studies on various substituted pyridines have shown a strong correlation between predicted and experimental chemical shifts. mdpi.comjapsonline.com These calculations can help assign complex spectra and understand how electronic structure influences the magnetic environment of each nucleus.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.comnih.gov It calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For various styrylpyridine derivatives, TD-DFT calculations have successfully predicted absorption maxima that are close to the experimentally measured values. mdpi.com

This synergy between calculated and experimental data provides a robust framework for structural elucidation and characterization. nih.gov

| Spectroscopic Data | Computational Method | Basis Set Example | Finding |

| ¹H and ¹³C NMR | GIAO | 6-311++G(d,p) | Calculated isotropic chemical shifts show good agreement with experimental values. nih.gov |

| UV-Vis Absorption | TD-DFT | B3LYP/6-311+G(d,p) | Predicted electronic transitions correlate well with experimental λmax values. mdpi.com |

| Infrared (IR) Frequencies | DFT (B3LYP) | 6-311g(d,p) | Calculated vibrational wavenumbers, when scaled, match experimental FT-IR spectra. derpharmachemica.comnih.gov |

Applications in Advanced Synthetic Chemistry and Materials Science

Pyridine (B92270), 2-(3-bromopropyl)- as a Building Block for Complex Heterocyclic Systems

The inherent reactivity of Pyridine, 2-(3-bromopropyl)- makes it an ideal precursor for the synthesis of elaborate heterocyclic scaffolds, which are central to medicinal chemistry and drug discovery. The pyridine nitrogen can act as an internal nucleophile, facilitating cyclization reactions with the terminal electrophilic carbon of the bromopropyl chain, leading to the formation of fused ring systems.

A significant application of Pyridine, 2-(3-bromopropyl)- is in the synthesis of the indolizine (B1195054) nucleus. Indolizine, a bicyclic aromatic nitrogen-containing heterocycle, is a core structural motif in numerous natural products and pharmacologically active compounds. rsc.orgjbclinpharm.org The synthesis can be achieved via an intramolecular quaternization of the pyridine nitrogen by the alkyl bromide, forming a cyclic pyridinium (B92312) salt. Subsequent treatment with a non-nucleophilic base can induce deprotonation at the methylene (B1212753) group adjacent to the pyridine ring, followed by an intramolecular cyclization and aromatization sequence to yield the indolizine scaffold.

This strategy is analogous to established methods for indolizine synthesis, such as the reaction starting from 2-(3-hydroxypropyl)-pyridine-n-oxide, which underscores the utility of precursors with a three-carbon chain at the 2-position of the pyridine ring. jbclinpharm.org The straightforward nature of this transformation makes Pyridine, 2-(3-bromopropyl)- a highly effective starting material for accessing substituted indolizine derivatives. rsc.orgorganic-chemistry.orgrsc.org

| Precursor Type | Cyclization Method | Resulting Scaffold | Reference |

| 2-Alkylpyridine Derivative | Intramolecular Alkylation/Cyclization | Indolizine | jbclinpharm.org |

| Pyridinium Ylide | 1,3-Dipolar Cycloaddition | Indolizine | organic-chemistry.org |

| 2-Pyridylacetate & Ynal | Annulation | 3-Acylated Indolizine | organic-chemistry.org |

The dual functionality of Pyridine, 2-(3-bromopropyl)- also lends itself to the construction of macrocyclic structures, particularly pyridinophanes. nih.gov These are a class of cyclophanes where a pyridine ring is incorporated into a larger macrocyclic framework. The synthesis of such structures often relies on high-dilution techniques to favor intramolecular or controlled intermolecular reactions over polymerization.

Pyridine, 2-(3-bromopropyl)- can be envisioned as a key component in the formation of tetra-aza macrocycles. nih.gov For instance, a bimolecular cyclization reaction between two molecules of Pyridine, 2-(3-bromopropyl)- and a long-chain diamine under high-dilution conditions could yield a large macrocyclic pyridinophane. The development of new synthetic methods for creating diverse macrocycles is a significant goal in chemistry, as macrocyclization can confer unique properties, including enhanced binding affinity to biological targets and improved cell permeability. nih.govmdpi.comresearchgate.net

Ligand Design and Coordination Complex Chemistry

The pyridine moiety is a ubiquitous component in coordination chemistry, valued for its ability to form stable complexes with a wide range of metal ions. nih.gov Pyridine, 2-(3-bromopropyl)- serves as an excellent synthon for creating more complex chelating ligands, where the bromopropyl arm acts as a reactive handle to introduce additional donor atoms.

The electrophilic nature of the bromopropyl group allows for the facile introduction of the 2-pyridyl group into larger molecular frameworks to create multidentate ligands. By reacting Pyridine, 2-(3-bromopropyl)- with molecules containing nucleophilic heteroatoms (such as amines, thiols, or phosphines), new chelating ligands can be synthesized. For example, reaction with a primary or secondary amine can lead to the formation of ligands with N,N'- or N,N',N''-donor sets. This synthetic strategy is a cornerstone of ligand design, enabling the creation of tailored molecules that can form stable, well-defined coordination complexes with metal ions. nih.govnih.gov The resulting ligands, which combine the π-accepting properties of the pyridine ring with the steric and electronic contributions of the newly introduced groups, can be used to fine-tune the properties of the corresponding metal complexes. nih.gov

| Ligand Type | Synthetic Strategy | Potential Donor Atoms |

| Bidentate | Reaction with R-XH (X = NR', S, P) | N,N' / N,S / N,P |

| Tridentate | Reaction with H₂N-R-NH₂ | N,N',N'' |

| Tetradentate | Reaction with polyamines | N,N',N'',N''' |

Metal complexes derived from pyridine-containing ligands are paramount in the field of homogeneous catalysis. nih.govresearchgate.net Ligands synthesized from Pyridine, 2-(3-bromopropyl)- can be used to prepare metal complexes with significant catalytic potential. For instance, palladium(II) complexes bearing pyridine-based ligands are highly effective pre-catalysts for a variety of cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. nih.govresearchgate.net

Integration into Polymeric Materials and Functional Architectures

The functionalization of polymers with specific chemical moieties is a powerful strategy for creating advanced materials with tailored properties. mdpi.comcolab.ws Pyridine, 2-(3-bromopropyl)- is an ideal reagent for the chemical modification of polymers, enabling the introduction of pyridine units onto a polymer backbone. This can impart new functionalities to the material, such as metal-coordinating capabilities, altered pH-responsiveness, or antibacterial properties.

The covalent attachment of Pyridine, 2-(3-bromopropyl)- to a polymer is typically achieved by reacting the bromopropyl group with nucleophilic sites present on the polymer chain, such as hydroxyl or amine groups. For example, polymers like poly(2-hydroxyethyl methacrylate) (pHEMA) or chitosan (B1678972) can be functionalized through a nucleophilic substitution reaction where the polymer's hydroxyl or amine groups displace the bromide ion. nih.govnih.gov This grafting process results in a functional material that combines the physical properties of the parent polymer with the chemical characteristics of the appended pyridine groups. Such functionalized polymers have potential applications in areas like catalysis, drug delivery, and the development of antimicrobial surfaces. mdpi.com

| Polymer Backbone | Functional Group | Reaction Type | Resulting Functionality |

| Poly(2-hydroxyethyl methacrylate) | Hydroxyl (-OH) | Nucleophilic Substitution | Metal-coordination, pH-response |

| Chitosan | Amine (-NH₂) | Nucleophilic Substitution | Antibacterial, Metal-ion chelation |

| Poly(vinyl amine) | Amine (-NH₂) | Nucleophilic Substitution | pH-response, Catalysis |

Monomer for Polymerization Studies and Functional Polymer Synthesis

No studies were identified that utilize "Pyridine, 2-(3-bromopropyl)-" as a monomer in polymerization reactions. Research in pyridine-containing polymers typically involves monomers with vinyl or other polymerizable groups, which are not present in the specified compound.

Functionalization of Polymer Backbones for Specific Applications

There is no direct evidence in the search results of "Pyridine, 2-(3-bromopropyl)-" being used as a reagent to functionalize existing polymer backbones. While the principles of post-polymerization modification could theoretically apply, specific examples or research data involving this compound are absent.

Q & A

Q. Basic

- Purification : Column chromatography with silica gel and optimized solvent gradients (e.g., EtOAc/PE) removes unreacted starting materials and by-products .

- Reaction Monitoring : TLC (e.g., dichloromethane/cyclohexane 8:2) identifies incomplete reactions early .

Q. Advanced

- Catalytic Additives : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactions in biphasic systems .

- By-Product Analysis : LC-MS or GC-MS identifies side products like dehydrohalogenation derivatives (e.g., allylic bromides), guiding adjustments in base strength or temperature .

How is 2-(3-bromopropyl)pyridine utilized in materials science and chemical biology?

Q. Advanced

- Polymer Chemistry : The bromine atom enables radical-initiated polymerization to create pyridine-containing polymers for sensors or catalysts .

- Chemical Probes : Functionalization with fluorescent tags (e.g., dansyl chloride) allows tracking of ligand-receptor interactions in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.